Hafnium - 7440-58-6

Hafnium

Catalog Number: EVT-305367
CAS Number: 7440-58-6
Molecular Formula: Hf
Molecular Weight: 178.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hafnium is a chemical element with the symbol Hf and atomic number 72. [] It is a lustrous, silvery gray, tetravalent transition metal. [] Hafnium chemically resembles zirconium and is found in zirconium minerals. [] Hafnium is named after Hafnia, the Latin name for Copenhagen, where it was discovered. [] Hafnium is a vital element in various scientific research applications due to its unique properties.

Future Directions
  • Neuromorphic computing: Developing hafnium oxide-based memristor synapses for neuromorphic computing architectures. []

Hafnium(IV) Oxide

    Compound Description: Hafnium(IV) oxide (HfO2), also known as hafnia, is a thermally stable, high-k dielectric material. It is widely studied for its applications in microelectronics, particularly as a gate dielectric in transistors and as a charge storage layer in memory devices. The papers discuss various aspects of HfO2, including its synthesis, properties, and applications. For instance, one study investigated the impact of nitrogen and its distribution on the structural properties of high-k layers, including HfO2 deposited by atomic layer deposition (ALD) . Another study focused on preparing tetragonal HfO2 films with high dielectric constant and strength through low-temperature oxidation processes .

Hafnium Silicate

    Compound Description: Hafnium silicate (HfSiOx) is a high-k dielectric material that combines the advantages of both HfO2 and silicon dioxide (SiO2). It exhibits good thermal stability and electrical properties, making it suitable for use in microelectronic devices. Research has focused on developing low-temperature synthesis methods for HfSiOx thin films to improve their compatibility with existing silicon-based technologies , . One study explored the use of hafnium silicate as a dielectric layer in low-voltage bendable pentacene thin-film transistors, achieving promising device performance .

Hafnium Tritide

    Compound Description: Hafnium tritide is a metal tritide used in various applications related to tritium handling and research. A study investigated the dissolution rate of hafnium tritide particles in simulated lung fluid, revealing its extremely low solubility and providing insights into its potential health effects upon inhalation .

Hafnium Aluminate

    Compound Description: Hafnium aluminate (HfAlO) is a high-k dielectric material formed by alloying hafnium oxide with aluminum oxide. Research has focused on optimizing the composition and processing of HfAlO thin films to achieve desirable properties for memory applications . One study explored the effect of nitridation on different high-k layers, including HfAlO with varying Hf:Al ratios . The study revealed that nitridation could modify the structural properties and nitrogen incorporation in HfAlO, impacting its performance in non-volatile memories.

Hafnium Carbide

    Compound Description: Hafnium carbide (HfC) is a refractory ceramic material with extremely high melting point, hardness, and wear resistance. It finds applications in high-temperature environments, cutting tools, and aerospace components , . One study investigated the formation of HfC in oxygen-deficient HfO2 thin films during vacuum annealing . The findings suggested that a high concentration of oxygen vacancies in HfO2 could facilitate the formation of HfC, potentially impacting the performance of resistive random access memory devices.

Hafnium Nitride

    Compound Description: Hafnium nitride (HfN) is an ultra-hard ceramic material known for its high melting point, excellent wear resistance, and good electrical conductivity. It has potential applications in cutting tools, wear-resistant coatings, and microelectronics. One study investigated the impact of implant coatings on bone tissue, using implants coated with a combination of titanium and hafnium nitrides (TiN + HfN) . The results showed that the TiN + HfN coatings led to favorable bone remodeling and did not cause complications, highlighting their potential for biomedical applications.

Additional Related Compounds:

  • Potassium fluorozirconate (K2ZrF6) - A zirconium compound used as a precursor for obtaining alloys, often containing hafnium as an impurity.
  • Zirconium (IV) basic sulfate - A compound used in the extraction and separation of zirconium and hafnium from zircon mineral.
  • Tetrakis-N,O-dialkylcarbamato hafnium(IV) [Hf((i)PrNC(O)O(i)Pr)4] - A novel volatile compound of hafnium explored as a precursor for the low-temperature growth of HfO2 thin films by metal-organic chemical vapor deposition (MOCVD).
  • Tetrakis-N,N,N'-trialkylureato hafnium(IV) [Hf((i)PrNC(O)N-(Me)Et)4] - Another volatile hafnium compound investigated for its potential as a precursor for HfO2 thin film growth.
  • Hexaacetato calix(6)arene - An organic compound used as an extractant for the selective separation of hafnium(IV) from aqueous solutions.
  • Tetrakis(diethylamido)hafnium (Hf(NEt2)4) - A liquid hafnium precursor used in the chemical vapor deposition of hafnium dioxide and hafnium silicate films.
  • Tris(diethylamino)silane ((NEt2)3SiH) - A silicon precursor used in conjunction with Hf(NEt2)4 for depositing amorphous hafnium silicate films.
  • Tetraisocyanatosilane (Si(NCO)4) - Another silicon precursor employed with Hf(NEt2)4 for the deposition of hafnium silicate films.

References

Source

Hafnium is typically extracted from zirconium ores, such as zircon (ZrSiO4) and baddeleyite (HfO2). The extraction process involves separating hafnium from zirconium due to their similar chemical properties, often using fractional crystallization or ion exchange methods.

Classification

Hafnium belongs to the d-block of the periodic table and is classified as a transition metal. It shares similar properties with zirconium, including a high density and resistance to oxidation.

Synthesis Analysis

Methods

Hafnium can be synthesized through several methods, including:

  1. Reduction of Hafnium Tetrachloride: This method involves reducing hafnium tetrachloride (HfCl4) using magnesium or sodium at elevated temperatures.
  2. Hydrothermal Synthesis: Hafnium oxide nanoparticles can be synthesized through hydrothermal processes using hafnium tetrachloride and sodium hydroxide, allowing control over particle size and morphology by adjusting parameters like temperature and pH .
  3. Alkoxide Method: Hafnium alkoxides, such as hafnium tetraethoxide, can be synthesized by reacting hafnium tetrachloride with sodium alkoxides under controlled conditions .

Technical Details

For instance, the synthesis of tetrakis(ethylmethylamino)hafnium involves a multi-step process under inert atmospheres, where reactants are added sequentially while maintaining specific temperature ranges to ensure optimal yields .

Molecular Structure Analysis

Structure

Hafnium typically forms a variety of compounds, including hafnium dioxide (HfO2), which exists in multiple crystalline forms such as monoclinic and tetragonal structures. The molecular geometry of hafnium compounds often reflects its coordination number, which can vary depending on the ligands present.

Data

The bond lengths in hafnium compounds can vary significantly; for example, in hafnium dioxide, the Hf-O bond length is approximately 1.94 Å in the tetragonal phase .

Chemical Reactions Analysis

Reactions

Hafnium undergoes various chemical reactions, including:

  • Hydrolysis: Hafnium cations readily hydrolyze in aqueous solutions, forming hydroxides that can precipitate out of solution.
  • Complexation: Hafnium forms stable complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), under specific pH conditions .

Technical Details

The formation of these complexes often depends on factors such as pH and concentration of the ligands. For instance, at pH levels above 6, excessive precipitation of hafnium hydroxides can occur, complicating complexation reactions .

Mechanism of Action

Process

The mechanism by which hafnium compounds interact with other substances often involves coordination chemistry principles. Hafnium's ability to form stable complexes with ligands is crucial for its applications in catalysis and materials science.

Data

Studies indicate that hafnium complexes exhibit unique stability profiles based on their ligand environments, affecting their reactivity and potential uses in various applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Hafnium has a melting point of approximately 2233 °C.
  • Density: The density of hafnium is about 13.31 g/cm³.
  • Color: It appears as a shiny silvery-gray metal.

Chemical Properties

  • Reactivity: Hafnium is resistant to corrosion but reacts with halogens and acids at elevated temperatures.
  • Oxidation States: The most common oxidation state of hafnium is +4.

Relevant data from studies show that hafnium's high melting point and corrosion resistance make it suitable for high-temperature applications .

Applications

Scientific Uses

Hafnium is utilized in various scientific applications:

  1. Nuclear Reactors: Its neutron-absorbing properties make it an essential component in control rods for nuclear reactors.
  2. Aerospace Industry: Due to its high melting point, hafnium is used in aerospace components that must withstand extreme temperatures.
  3. Electronics: Hafnium oxide serves as a dielectric material in advanced semiconductor devices due to its high dielectric constant.

Properties

CAS Number

7440-58-6

Product Name

Hafnium

IUPAC Name

hafnium

Molecular Formula

Hf

Molecular Weight

178.5 g/mol

InChI

InChI=1S/Hf

InChI Key

VBJZVLUMGGDVMO-UHFFFAOYSA-N

SMILES

[Hf]

Solubility

Insoluble (NIOSH, 2016)
Hafnium is slowly attacked by concentrated sulfuric acid. Hafnium is unaffected by nitric acid in all concentrations. It is resistant to dilute solutions of hydrochloric acid and sulfuric acid. Hafnium is attacked by all mineral acids if traces of fluorides are present. Hafnium is very resistant to attack by alkalies.
Soluble in hydrogen fluoride
Solubility in water: none
Insoluble

Synonyms

Hafnium

Canonical SMILES

[Hf]

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